molecular formula C8H18ClOP B14742686 Phosphinic chloride, dibutyl- CAS No. 683-16-9

Phosphinic chloride, dibutyl-

Cat. No.: B14742686
CAS No.: 683-16-9
M. Wt: 196.65 g/mol
InChI Key: ANVPJIVTLVQUNV-UHFFFAOYSA-N
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Description

Phosphinic chloride, dibutyl- is an organophosphorus compound with the molecular formula C8H18ClOP. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinic chloride, dibutyl- can be synthesized through the reaction of dibutylphosphine oxide with thionyl chloride in toluene. The reaction is typically carried out under heating conditions for about 0.5 hours . The general reaction scheme is as follows:

(C4H9)2P(O)H+SOCl2(C4H9)2P(O)Cl+SO2+HCl\text{(C4H9)2P(O)H} + \text{SOCl2} \rightarrow \text{(C4H9)2P(O)Cl} + \text{SO2} + \text{HCl} (C4H9)2P(O)H+SOCl2→(C4H9)2P(O)Cl+SO2+HCl

Industrial Production Methods

Industrial production of phosphinic chloride, dibutyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Phosphinic chloride, dibutyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding phosphinic acid derivatives.

    Hydrolysis: It hydrolyzes in the presence of water to form dibutylphosphinic acid and hydrochloric acid.

    Oxidation: It can be oxidized to form dibutylphosphinic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Toluene, chloroform

    Conditions: Heating, presence of catalysts

Major Products

    Dibutylphosphinic acid: Formed through hydrolysis or oxidation.

    Phosphinic acid derivatives: Formed through substitution reactions with various nucleophiles.

Scientific Research Applications

Phosphinic chloride, dibutyl- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphinic acid derivatives.

    Biology: Employed in the synthesis of bioactive molecules and enzyme inhibitors.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes.

    Industry: Applied in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphinic chloride, dibutyl- involves its reactivity with nucleophiles. The phosphorus atom in the compound is electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various phosphinic acid derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Phosphinic chloride, dibutyl- can be compared with other similar compounds such as:

    Phosphonic chloride, dibutyl-: Similar in structure but contains a P=O bond instead of a P-Cl bond.

    Phosphoric chloride, dibutyl-: Contains a P=O bond and is more oxidized compared to phosphinic chloride, dibutyl-.

    Phosphinic acid, dibutyl-: The hydrolyzed form of phosphinic chloride, dibutyl-.

The uniqueness of phosphinic chloride, dibutyl- lies in its reactivity and versatility in forming various derivatives, making it a valuable reagent in organic synthesis and industrial applications.

Properties

IUPAC Name

1-[butyl(chloro)phosphoryl]butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClOP/c1-3-5-7-11(9,10)8-6-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVPJIVTLVQUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCP(=O)(CCCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382753
Record name Phosphinic chloride, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683-16-9
Record name Phosphinic chloride, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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